Isopropyl isobutyrate is a highly branched, low-molecular-weight aliphatic ester (C7H14O2) widely procured as a fast-evaporating specialty solvent, chemical intermediate, and precision flavoring agent. Characterized by a boiling point of approximately 120.7 °C and a flash point of 20 °C, it offers a distinct solvency window (XLogP3 ~1.6) that bridges the gap between highly volatile acetates and heavier, slow-drying retarder solvents [1]. Its dual-branched structure—combining an isopropoxy group with an isobutyryl moiety—imparts unique steric properties that influence both its hydrolytic stability and its evaporation kinetics. In industrial procurement, it is primarily selected for applications demanding rapid solvent release, strict organoleptic profiles (FEMA 2937), or specific reactivity constraints where straight-chain esters fail .
Generic substitution of isopropyl isobutyrate with closely related esters routinely leads to formulation failures in both industrial and consumer applications. Replacing it with the industry-standard solvent isobutyl isobutyrate (IBIB) drastically alters drying kinetics; IBIB acts as a retarder solvent with a boiling point nearly 28 °C higher, which can cause solvent entrapment and delayed cure times in fast-drying coatings [1]. Conversely, substituting with straight-chain isomers like isopropyl butyrate compromises the molecule's steric hindrance, increasing its susceptibility to base-catalyzed hydrolysis in moisture-rich environments. Furthermore, from a logistics and compliance standpoint, attempting to interchange these isomers without reviewing safety data sheets can lead to regulatory violations, as their differing flash points dictate entirely different transport packing groups[2].
In the formulation of nitrocellulose and acrylic coatings, solvent selection dictates the drying curve and final film quality. Isopropyl isobutyrate provides a boiling point of 120.7 °C, positioning it as an active, fast-evaporating solvent [1]. When compared to the widely used retarder solvent isobutyl isobutyrate (IBIB), which boils at 148.0 °C, isopropyl isobutyrate flashes off significantly faster. This 27.3 °C differential prevents the solvent entrapment and prolonged tackiness associated with heavier branched esters, making it indispensable for high-throughput coating lines [2].
| Evidence Dimension | Boiling Point / Evaporation Profile |
| Target Compound Data | 120.7 °C |
| Comparator Or Baseline | Isobutyl isobutyrate (IBIB): 148.0 °C |
| Quantified Difference | 27.3 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Prevents solvent entrapment and accelerates drying times in fast-cure industrial coating systems.
The branched structure of isopropyl isobutyrate increases its vapor pressure and lowers its flash point compared to some straight-chain isomers, directly impacting procurement logistics. With a flash point of 20 °C, isopropyl isobutyrate is classified under UN 2406 as a Class 3 Flammable Liquid requiring Packing Group II . In contrast, its isomer isopropyl butyrate (UN 2405) falls into Packing Group III [1]. This regulatory shift mandates stricter packaging standards, specific intermediate bulk container (IBC) selections, and potentially higher freight costs.
| Evidence Dimension | ADR/UN Packing Group (based on Flash Point) |
| Target Compound Data | Flash Point 20 °C -> UN 2406, Packing Group II |
| Comparator Or Baseline | Isopropyl butyrate -> UN 2405, Packing Group III |
| Quantified Difference | Shift from PG III to stricter PG II compliance |
| Conditions | ADR/DOT Transport Regulations for Flammable Liquids |
Dictates mandatory procurement compliance regarding packaging selection, storage facility safety ratings, and transport logistics.
Ester hydrolysis is a primary failure mode in aqueous or slightly alkaline formulations. Isopropyl isobutyrate features a dual-branched structure, with branching on both the alkoxy (isopropyl) and acyl (isobutyrate) sides of the ester linkage. This configuration provides substantial steric shielding of the carbonyl carbon against nucleophilic attack[1]. Compared to unbranched or mono-branched analogs like isopropyl butyrate or propyl isobutyrate, this dual steric bulk significantly reduces the rate constant for base-catalyzed hydrolysis, extending the functional shelf-life of the solvent in reactive environments [2].
| Evidence Dimension | Ester linkage accessibility (Steric bulk) |
| Target Compound Data | Alpha-branched acid + branched alcohol (Dual steric shielding) |
| Comparator Or Baseline | Isopropyl butyrate (Unbranched acid + branched alcohol) |
| Quantified Difference | Enhanced steric hindrance leading to lower hydrolysis rate constants |
| Conditions | Aqueous or slightly alkaline formulation environments |
Ensures extended shelf-life and prevents premature degradation in moisture-rich or reactive chemical formulations.
In flavor and fragrance procurement, the exact evaporation curve of an ester is critical for achieving a balanced organoleptic profile. Isopropyl isobutyrate (FEMA 2937) delivers an intense pineapple and pear note with a Kovats Retention Index of approximately 783 on standard non-polar columns [1]. If a formulator attempts to substitute this with a lighter ester such as ethyl isobutyrate (Kovats Index ~600), the result is an approximate 183-unit shift in retention [2]. This causes the ester to flash off too quickly as a harsh top-note, failing to provide the sustained mid-note required for complex tropical fruit formulations.
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | ~783 |
| Comparator Or Baseline | Ethyl isobutyrate: ~600 |
| Quantified Difference | ~183 unit shift in retention index |
| Conditions | Standard non-polar capillary gas chromatography |
Allows flavorists to achieve a sustained tropical fruit note without the premature flash-off associated with lighter ethyl esters.
Due to its 120.7 °C boiling point, isopropyl isobutyrate is an ideal active solvent for nitrocellulose, acrylic, and polyurethane coating systems that require rapid tack-free times. It is specifically procured to replace slower retarder solvents like isobutyl isobutyrate (IBIB) when production lines demand faster throughput without risking solvent entrapment [1].
Leveraging its dual-branched steric hindrance, this compound is selected as a carrier solvent in formulations exposed to moisture or mild alkalinity. It outperforms straight-chain butyrates by resisting premature hydrolysis, thereby maintaining formulation integrity and extending the shelf-life of the final product [2].
In the F&F industry, isopropyl isobutyrate (FEMA 2937) is procured to build authentic pineapple, citrus, and pear profiles. Its specific Kovats retention index (~783) ensures it acts as a stable mid-note, providing a controlled evaporation curve that cannot be replicated by lighter, faster-flashing ethyl esters [3].
Flammable